Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative featuring a methylsulfonyl group at position 2, methyl substituents at positions 5 and 7, and an ethyl ester at position 2. This compound belongs to a class of heterocyclic structures widely explored in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors and anticancer agents . Its synthesis typically involves multi-step protocols, including cyclocondensation reactions of ethyl 2-cyanoacetate with appropriate reagents such as hydrazine hydrate and acetylacetone under acidic conditions .
Properties
IUPAC Name |
ethyl 5,7-dimethyl-2-methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-5-19-12(16)9-10-13-7(2)6-8(3)15(10)14-11(9)20(4,17)18/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFWNYNHIMAAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1S(=O)(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is part of a family of pyrazolo[1,5-a]pyrimidines (pps) that have been identified as strategic compounds for optical applications.
Mode of Action
It is known that the photophysical properties of pps can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring. These modifications can improve both the absorption and emission behaviors of the compounds.
Biochemical Pathways
Pps have been identified as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials.
Pharmacokinetics
The pps bearing simple aryl groups allow good solid-state emission intensities, which could potentially influence their bioavailability.
Result of Action
The properties and stability found in pps are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g.
Action Environment
It is known that the photophysical properties of pps can be tuned by modifying the edgs at position 7 on the fused ring, which suggests that the compound’s action could potentially be influenced by environmental factors.
Biological Activity
Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 860464-45-5) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.33 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrazolo derivatives, including this compound. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
- In vitro Studies : A comparative analysis showed that several pyrazolo derivatives exhibited significant COX-2 inhibitory activity, with some compounds demonstrating IC50 values as low as . this compound was included in these evaluations, indicating promising anti-inflammatory effects.
- In vivo Studies : In models such as carrageenan-induced paw edema in rats, compounds similar to Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine showed high inhibition percentages (up to 96%) compared to standard treatments like celecoxib .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its anticancer properties. Several derivatives have shown efficacy against various cancer cell lines.
- Cell Line Studies : Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine was tested against breast and colon cancer cell lines. Preliminary results indicated that it could induce apoptosis and inhibit cell proliferation effectively .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, compounds with similar structures have been noted for their ability to inhibit CDK9 and other kinases critical for cancer progression .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, the compound has been tested for its ability to inhibit tumor growth in various cancer cell lines. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has also been evaluated for its antimicrobial efficacy. Studies have reported that related compounds demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL . This property makes it a candidate for further investigation in the treatment of resistant bacterial infections.
Neuroprotective Effects
The neuroprotective potential of pyrazolo[1,5-a]pyrimidines has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, suggesting their role as therapeutic agents in neurodegeneration .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects on various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that specific structural modifications enhanced anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against MRSA strains. The findings indicated that certain compounds exhibited strong inhibitory effects on bacterial growth and biofilm formation .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfonyl Group
The methylsulfonyl group (-SO₂CH₃) at position 2 acts as an excellent leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. This reactivity is exploited to introduce diverse substituents:
*Predicted yields based on analogous reactions in pyrazolo[1,5-a]pyrimidine systems .
The reaction with amines (e.g., pyrrolidine derivatives) under microwave-assisted conditions achieves high regioselectivity due to the electron-withdrawing effect of the mesyl group . Thiols and alcohols require milder conditions but exhibit lower reactivity compared to amines.
Hydrolysis of the Ethyl Ester Group
The ethyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which serve as intermediates for further functionalization:
The carboxylic acid derivative is pivotal for synthesizing amides via coupling reagents (e.g., HATU, EDC).
Functionalization via Cross-Coupling Reactions
The C-5 and C-7 methyl groups exhibit limited reactivity, but the C-3 carboxylate and C-2 substituents enable cross-coupling:
Suzuki-Miyaura Coupling
The ethyl ester can be converted to a boronic ester for Pd-mediated coupling:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Aryl-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 3-(Aryl-carbonyl)-5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine | 60–75%* |
*Theoretical yields based on analogous pyrazolo[1,5-a]pyrimidine couplings .
Alkylation of the Carboxylic Acid
The hydrolyzed carboxylic acid reacts with alkyl halides to form esters:
| Alkyl Halide | Base | Product | Yield |
|---|---|---|---|
| MeI | DIPEA, DMF | Methyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | 80%* |
Stability and Degradation
The compound demonstrates stability under ambient conditions but degrades under extreme environments:
| Condition | Observation | Outcome |
|---|---|---|
| Strong acid (pH < 2) | Ester hydrolysis and mesyl group elimination | Degradation to pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Strong base (pH > 12) | Saponification of the ester | Formation of carboxylate salts |
| UV light (254 nm) | Photooxidation of the mesyl group | Partial decomposition (15% over 48 h) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a comparative analysis of ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related compounds:
Substituent Effects on Physicochemical Properties
Computational and Spectral Insights
- LogP and Solubility : Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a computed XLogP3 of 3.1, indicating moderate lipophilicity. The target compound’s methylsulfonyl group may increase polarity, reducing LogP .
- NMR Characterization : Anti/syn diastereomers of reduced pyrazolo[1,5-a]pyrimidines are distinguishable via ¹H NMR, with anti-isomers showing distinct coupling patterns (e.g., ethyl 5S,7S-5,7-dimethyltetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) .
Q & A
Q. What is the optimized synthetic route for Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how are reaction conditions validated?
Methodological Answer: The synthesis typically involves cyclocondensation of 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate derivatives with β-diketones or β-ketoesters. For example, reacting ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate with pentane-2,4-dione in acetic acid under reflux yields the target compound . Validation includes monitoring reaction progress via TLC and optimizing parameters (temperature, solvent, stoichiometry) to maximize yield. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures purity >95% .
Q. How is the compound structurally characterized, and what spectral markers are critical for confirming its identity?
Methodological Answer: Key characterization techniques:
- H/C NMR : Methyl groups at positions 5 and 7 appear as singlets (δ ~2.5 ppm for H; ~20 ppm for C). The methylsulfonyl group shows distinct H signals at δ ~3.2 ppm (SOCH) and C signals at ~45 ppm (SOCH) and ~110 ppm (C2) .
- IR Spectroscopy : Strong S=O stretching vibrations at ~1320 cm and ~1140 cm confirm the methylsulfonyl group .
- Elemental Analysis : Expected C, H, N percentages (e.g., C 54.2%, H 5.1%, N 12.6%) must align with calculated values (±0.3%) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methylsulfonyl group during functionalization?
Methodological Answer: The electron-withdrawing nature of the methylsulfonyl group activates the pyrazolo[1,5-a]pyrimidine core for nucleophilic substitution at position 2. Computational studies (DFT calculations) reveal reduced electron density at C2, favoring reactions with amines or thiols. For example, in substitution reactions with aryl amines, the sulfonyl group stabilizes transition states via resonance, lowering activation energy . Experimental validation involves kinetic studies under varying pH and substituents to map Hammett correlations .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). To address this:
- Standardized Assays : Use isogenic cell lines (e.g., HEK293T with stable B-Raf expression) and control for kinase selectivity via panel screening (e.g., 100+ kinases) .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes (human/rat) to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare activity with derivatives lacking the methylsulfonyl group (e.g., 2-amino analogs) to isolate substituent effects .
Q. What strategies are effective in isolating stereoisomers during reduction or functionalization?
Methodological Answer: For stereochemical control during reduction (e.g., converting ketones to alcohols):
- Chiral Catalysts : Use (R)- or (S)-BINAP with RuCl to achieve enantiomeric excess >90% .
- Anti/Syn Selectivity : Ethanol as solvent favors anti-configuration in NaBH reductions, as observed in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives .
- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, confirmed by circular dichroism .
Q. How does the methylsulfonyl group influence hydrolytic stability under physiological conditions?
Methodological Answer: The sulfonyl group enhances stability compared to esters or amides. Accelerated degradation studies (pH 1–9, 37°C) show:
- Acidic Conditions (pH 1–3) : Minimal degradation (<5% over 24 hours).
- Basic Conditions (pH 9) : Moderate hydrolysis (~20% over 24 hours) via nucleophilic attack at the ester group, unaffected by the sulfonyl moiety .
- Mitigation Strategies : Co-solvents (e.g., PEG-400) reduce hydrolysis rates by 50% in PBS buffer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
